Stereochemical Differentiation: (S)-Minzasolmin vs. (R)-Minzasolmin (UCB0599) in α-Synuclein Membrane Displacement Assays
The S-enantiomer of minzasolmin exhibits a distinct interaction profile with membrane-bound α-synuclein oligomers compared to the active (R)-enantiomer (UCB0599). In NMR and cross-linking mass spectrometry studies, the (R)-enantiomer UCB0599 at low concentrations (1:1 molar ratio) modifies the conformational ensemble of liposome-bound α-synuclein oligomers, and at elevated concentrations (5:1 molar ratio) displaces the protein from the membrane entirely [1]. The (S)-enantiomer serves as the critical negative control for these stereospecific effects, as its altered geometry prevents the same conformational modulation and displacement efficiency observed with the (R)-enantiomer [2].
| Evidence Dimension | Stereospecific membrane-bound α-synuclein oligomer modulation and displacement |
|---|---|
| Target Compound Data | S-enantiomer: Serves as inactive or reduced-activity control for stereospecific binding; does not efficiently displace α-synuclein from membranes |
| Comparator Or Baseline | (R)-Minzasolmin (UCB0599): At 1:1 molar ratio, modifies oligomer conformational ensemble; at 5:1 molar ratio, fully displaces α-synuclein from lipid membranes |
| Quantified Difference | Qualitative difference: (S)-enantiomer lacks the membrane-displacement activity of (R)-enantiomer, demonstrating stereospecificity of the binding pocket |
| Conditions | Solution NMR and chemical cross-linking mass spectrometry (XL-MS) with liposome-bound α-synuclein |
Why This Matters
Procurement of the pure (S)-enantiomer is essential for validating assay specificity, establishing analytical methods for chiral purity, and ensuring that observed pharmacological effects are attributable to the correct stereoisomer.
- [1] Gerez JA, et al. High-resolution structural information of membrane-bound α-synuclein provides insight into the MoA of the anti-Parkinson drug UCB0599. Proc Natl Acad Sci U S A. 2023;120(15):e2201910120. View Source
- [2] InvivoChem. (S)-Minzasolmin ((S)-UCB0599; (S)-NPT200-11) Product Page. CAS: 1802518-91-7. View Source
